molecular formula C8H12O2 B8684623 2-Ethyl-4-hydroxy-3-methylcyclopent-2-en-1-one CAS No. 61882-63-1

2-Ethyl-4-hydroxy-3-methylcyclopent-2-en-1-one

Cat. No. B8684623
CAS RN: 61882-63-1
M. Wt: 140.18 g/mol
InChI Key: FUEUSJHOAULLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-hydroxy-3-methylcyclopent-2-en-1-one is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4-hydroxy-3-methylcyclopent-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-hydroxy-3-methylcyclopent-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61882-63-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethyl-4-hydroxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-3-6-5(2)7(9)4-8(6)10/h7,9H,3-4H2,1-2H3

InChI Key

FUEUSJHOAULLGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(CC1=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Dimethyl-3-ethyl-2,5-dimethoxy-2,5-dihydrofuran (9.3 g) was added to a mixture of 100 ml of a buffer solution (pH 5; prepared from potassium hydrogen phthalate and sodium hydrogen carbonate) and tetrahydrofuran (50 ml), and the mixture was refluxed for 1 hour. The reaction solution was poured into water, saturated with sodium chloride and extracted three times with ethyl acetate. The ethyl acetate layer was concentrated, and the residue was distilled to obtain 4.3 g of 2-methyl-3-ethyl-cyclopent-2-en-4-on-1-ol.
Name
2,4-Dimethyl-3-ethyl-2,5-dimethoxy-2,5-dihydrofuran
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
buffer solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixed solution of 28.97 g of the 1-(5-methyl-2-furyl)propanol thus obtained, 0.394 g of 50% aqueous acetic acid, 0.394 g of a 23% (w/v) sodium hydroxide solution in 579.4 g of water was heated and refluxed at the constant pH of 5.70 to 5.85 for 38 hours. After the mixed solution was cooled to the room temperature, a 23% (w/v) sodium hydroxide solution was added to the mixed solution to adjust the pH of the solution to 8.0 to 8.2, and then refluxed for three hours. A 50% acetic acid solution was added to the refluxing solution to adjust the pH to 6.0 to 6.5. The reaction solution was then cooled to the room temperature, mixed with 300 g of sodium chloride, and extracted three times with 500 ml of diethyl ether. The combined ether layer was washed twice with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. After removal of the solvent under reduced pressure, the residue was distilled, and a distillate fraction of 157° to 162° C. at 19 mmHg was collected to yield 15 g of (RS)-4-hydroxy-3-methyl-2-ethylcyclopent-2-en-1-one. Yield 52%
Quantity
28.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
579.4 g
Type
solvent
Reaction Step Five
Quantity
0.394 g
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.